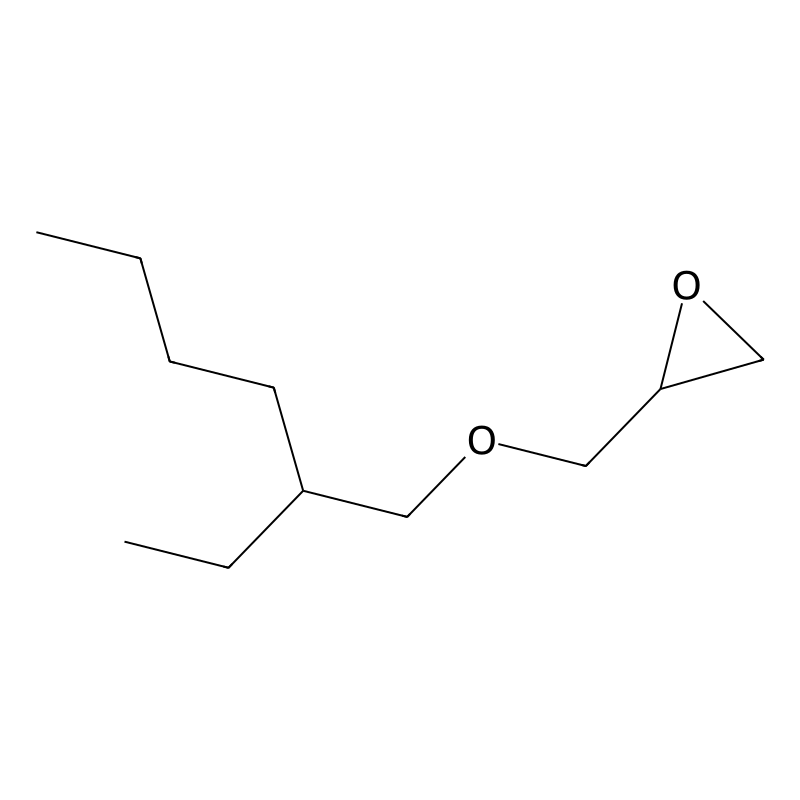2-Ethylhexyl glycidyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
2-Ethylhexyl glycidyl ether is an organic compound with the molecular formula and a CAS Registry Number of 2461-15-6. It is classified as a liquid organic molecule and is primarily used as a reactive diluent for epoxy resins. This compound features a glycidyl ether functional group, which contributes to its reactivity and utility in various industrial applications, including adhesives, sealants, and coatings . The IUPAC name for this compound is 2-(2-ethylhexoxymethyl)oxirane, indicating its structure as a glycidyl ether derived from 2-ethylhexanol and epichlorohydrin .
Chemical Properties
-Ethylhexyl glycidyl ether (2-EHGE) is a colorless liquid used in various industrial applications. It belongs to a class of chemicals called epoxides, which contain a three-membered ring with an oxygen atom.
Potential Genotoxicity
Research has focused on the potential genotoxic effects of 2-EHGE, meaning its ability to damage genetic material. Studies have shown that 2-EHGE can induce:
- DNA damage: This can occur through various mechanisms, including directly modifying DNA bases or causing breaks in the DNA strands. [Source: National Toxicology Program (NTP) - ]
- Chromosomal aberrations: These are structural abnormalities in chromosomes, which can lead to genetic instability and mutations. [Source: National Toxicology Program (NTP) - ]
- Cellular transformation: This is a process where normal cells acquire the ability to grow and divide uncontrollably, a hallmark of cancer. [Source: Biosynth - ]
The synthesis of 2-ethylhexyl glycidyl ether involves several key reactions:
- Condensation Reaction: 2-Ethylhexanol reacts with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin intermediate .
- Dehydrochlorination: The halohydrin undergoes caustic dehydrochlorination, resulting in the formation of the epoxy ring characteristic of glycidyl ethers. This step typically produces sodium chloride and water as by-products .
- Hydrolysis: In some applications, 2-ethylhexyl glycidyl ether can be hydrolyzed to produce 2-ethylhexyl glycerol ether, involving ring-opening reactions facilitated by acid catalysts .
The biological activity of 2-ethylhexyl glycidyl ether is notable for its potential health hazards. It is classified as a skin sensitizer and can cause irritation upon exposure . Studies indicate that it may be harmful if ingested, inhaled, or absorbed through the skin. When heated, it can decompose to emit toxic fumes, including carbon monoxide and carbon dioxide . Therefore, safety precautions are essential when handling this compound.
Synthesis methods for 2-ethylhexyl glycidyl ether include:
- Condensation Method: The primary method involves the condensation of 2-ethylhexanol with epichlorohydrin using a Lewis acid catalyst .
- Gas Phase Hydrolysis: A novel approach involves gas-phase hydrolysis to reduce by-product formation during the conversion of 2-ethylhexyl glycidyl ether to 2-ethylhexyl glycerol ether. This method emphasizes controlling reaction parameters such as temperature and pressure to enhance yield and minimize dimeric by-products .
- Liquid Phase Hydrolysis: This method employs water and acid catalysts to facilitate hydrolysis while maintaining uniform reaction conditions to improve product purity .
The applications of 2-ethylhexyl glycidyl ether are diverse:
- Epoxy Resin Modifier: It serves as a reactive diluent in epoxy formulations, improving flow properties without compromising mechanical strength .
- Adhesives and Sealants: Its reactivity allows it to enhance adhesion properties in various formulations .
- Coatings: Used in paints and coatings, it helps achieve desired viscosity and performance characteristics .
- Synthesis Intermediate: It can be further reacted to produce other chemical compounds used in cosmetics and other industrial products .
Research on the interactions of 2-ethylhexyl glycidyl ether primarily focuses on its reactivity with various substances. Notably, it is incompatible with strong acids, bases, and oxidizing agents, which can lead to hazardous reactions if mixed improperly . Its role as an epoxy modifier also suggests interactions with curing agents and other additives in resin formulations.
Several compounds exhibit structural or functional similarities to 2-ethylhexyl glycidyl ether:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Butyl glycidyl ether | Glycidyl ether | Lower viscosity; used in similar applications |
| Phenyl glycidyl ether | Glycidyl ether | Aromatic structure; enhances thermal stability |
| Octyl glycidyl ether | Glycidyl ether | Higher hydrophobicity; suitable for specific coatings |
| Glycidol | Simple glycidol | Basic structure; serves as a precursor for various derivatives |
Uniqueness of 2-Ethylhexyl Glycidyl Ether:
While similar compounds serve comparable roles as epoxy modifiers or reactive diluents, 2-ethylhexyl glycidyl ether's unique combination of viscosity reduction capabilities and reactivity towards curing agents distinguishes it within this class. Its specific alkane chain length contributes to its performance characteristics in industrial applications, making it particularly valuable in formulations requiring balance between fluidity and strength.
Physical Description
Liquid
XLogP3
Boiling Point
Flash Point
Density
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 22 of 1419 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 1397 of 1419 companies with hazard statement code(s):;
H315 (97.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (57.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (36.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Paint and coating manufacturing
Plastics product manufacturing
Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.






